molecular formula C12H12O B14323441 2H-Inden-2-one, 1,3-dihydro-1-(2-propenyl)- CAS No. 110397-53-0

2H-Inden-2-one, 1,3-dihydro-1-(2-propenyl)-

Katalognummer: B14323441
CAS-Nummer: 110397-53-0
Molekulargewicht: 172.22 g/mol
InChI-Schlüssel: VLWMYKNHUXXQOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Inden-2-one, 1,3-dihydro-1-(2-propenyl)-: is an organic compound with the molecular formula C12H12O It belongs to the class of indenones, which are bicyclic compounds containing a benzene ring fused to a cyclopentene ring with a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed:

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Compounds with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

Biology:

    Biological Probes: The compound is used in the development of probes for studying biological systems.

    Enzyme Inhibition:

Medicine:

    Drug Development: The compound is explored for its potential therapeutic properties and as a building block in drug synthesis.

Industry:

    Material Science: It is used in the development of new materials with specific properties.

    Polymer Chemistry: The compound is involved in the synthesis of polymers with unique characteristics.

Wirkmechanismus

The mechanism of action of 2H-Inden-2-one, 1,3-dihydro-1-(2-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Vergleich Mit ähnlichen Verbindungen

    2-Indanone: A closely related compound with a similar structure but lacking the propenyl group.

    1,3-Dihydro-2H-inden-2-one: Another indenone derivative with different substituents.

    Indane-1,3-dione: A compound with a similar bicyclic structure but different functional groups.

Uniqueness: 2H-Inden-2-one, 1,3-dihydro-1-(2-propenyl)- is unique due to the presence of the propenyl group, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

110397-53-0

Molekularformel

C12H12O

Molekulargewicht

172.22 g/mol

IUPAC-Name

1-prop-2-enyl-1,3-dihydroinden-2-one

InChI

InChI=1S/C12H12O/c1-2-5-11-10-7-4-3-6-9(10)8-12(11)13/h2-4,6-7,11H,1,5,8H2

InChI-Schlüssel

VLWMYKNHUXXQOV-UHFFFAOYSA-N

Kanonische SMILES

C=CCC1C(=O)CC2=CC=CC=C12

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.